

An In-depth Technical Guide to 3-Phenoxy cyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Phenoxy cyclobutanecarboxylic acid

Cat. No.: B1462751

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3-Phenoxy cyclobutanecarboxylic acid**, a valuable building block in medicinal chemistry. The document details its chemical identity, including its CAS number and structure, and presents a logical approach to its synthesis, starting from commercially available precursors. Key characterization data, including predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) analyses, are discussed based on the known spectral properties of its constituent functional groups. Furthermore, this guide explores the potential applications of **3-Phenoxy cyclobutanecarboxylic acid** in drug discovery, leveraging the unique properties of the cyclobutane scaffold to enhance the pharmacological profiles of therapeutic agents.

Introduction: The Significance of the Cyclobutane Motif in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has emerged as a privileged scaffold in modern drug discovery.^{[1][2]} Its rigid, puckered conformation offers a unique three-dimensional geometry that can be exploited to constrain the conformation of flexible molecules,

thereby enhancing their binding affinity and selectivity for biological targets.[3][4] The introduction of a cyclobutane moiety can also improve a compound's metabolic stability and pharmacokinetic properties by blocking sites of metabolism.[5] **3-**

Phenoxy cyclobutanecarboxylic acid incorporates this valuable carbocycle along with a phenoxy ether and a carboxylic acid, functional groups that are frequently involved in key interactions with biological macromolecules. The carboxylic acid moiety, in particular, is a common feature in numerous approved drugs, where it often acts as a hydrogen bond donor and acceptor or as a handle for further derivatization.[6]

Chemical Identity and Physicochemical Properties

CAS Number: 1263284-46-3

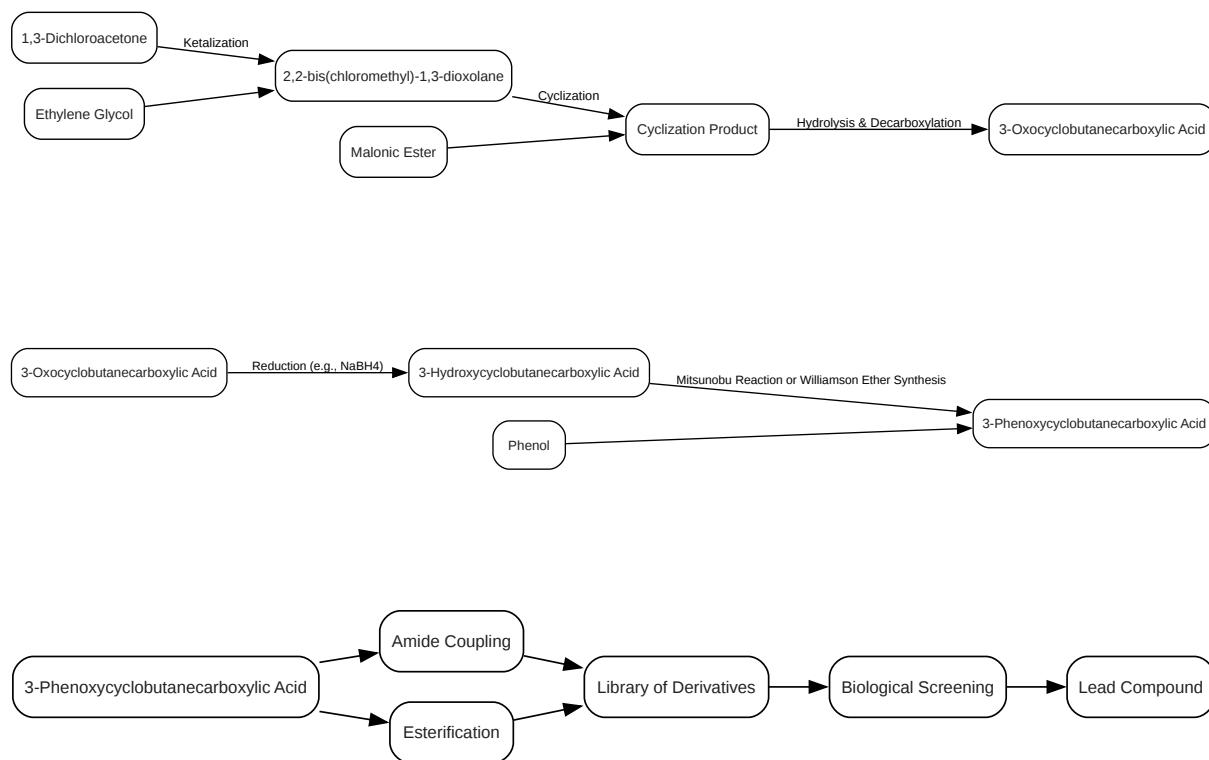
Molecular Formula: $C_{11}H_{12}O_3$

Molecular Weight: 192.21 g/mol

Structure:

Table 1: Physicochemical Properties of **3-Phenoxy cyclobutanecarboxylic Acid**

Property	Value	Source
CAS Number	1263284-46-3	[Chemical Supplier Catalogs]
Molecular Formula	$C_{11}H_{12}O_3$	[Chemical Supplier Catalogs]
Molecular Weight	192.21	[Chemical Supplier Catalogs]
Appearance	White to off-white solid (Predicted)	N/A
Solubility	Soluble in organic solvents such as DMSO and methanol (Predicted)	N/A


Synthesis of **3-Phenoxy cyclobutanecarboxylic Acid: A Strategic Approach**

A robust synthetic route to **3-Phenoxy cyclobutanecarboxylic acid** can be envisioned starting from the readily available precursor, 3-oxocyclobutanecarboxylic acid. The synthesis can be logically divided into two key stages: the preparation of the cyclobutane core and the introduction of the phenoxy group.

Synthesis of the Precursor: 3-Oxocyclobutanecarboxylic Acid

Several methods for the synthesis of 3-oxocyclobutanecarboxylic acid have been reported in the patent literature, offering scalable and efficient routes to this key intermediate.^{[7][8][9]} A common strategy involves the cyclization of a suitable acyclic precursor, followed by hydrolysis and decarboxylation.

Workflow for the Synthesis of 3-Oxocyclobutanecarboxylic Acid:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. wiley-vch.de [wiley-vch.de]
- 2. hmdb.ca [hmdb.ca]
- 3. contaminantdb.ca [contaminantdb.ca]
- 4. rsc.org [rsc.org]
- 5. hmdb.ca [hmdb.ca]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid - Google Patents [patents.google.com]
- 8. Frontiers | Rapid Prediction of Fig Phenolic Acids and Flavonoids Using Mid-Infrared Spectroscopy Combined With Partial Least Square Regression [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Phenoxy-cyclobutanecarboxylic Acid: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1462751#3-phenoxy-cyclobutanecarboxylic-acid-cas-number-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com